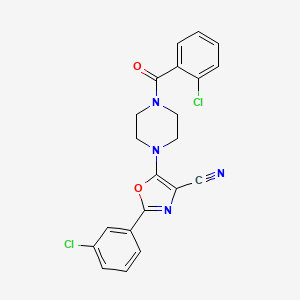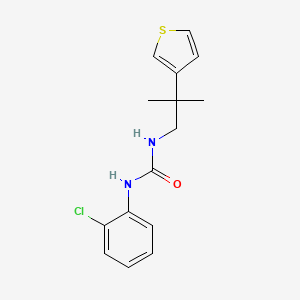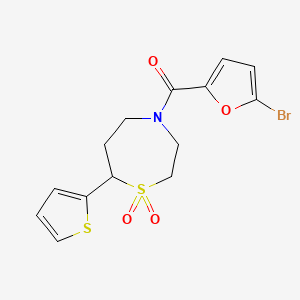
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile (CBP) is a chemical compound that has gained significant attention from the scientific research community due to its potential therapeutic applications. CBP belongs to the class of oxazole derivatives, which have shown promising results in the development of new drugs for various diseases.
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Compounds related to 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile have been synthesized and evaluated for their antimicrobial activities. Some derivatives have shown good or moderate activities against test microorganisms, indicating potential use in antimicrobial research (Bektaş et al., 2007).
Antifungal and Solubility Studies
- A novel potential antifungal compound from the 1,2,4-triazole class, structurally similar to the specified compound, has been synthesized. Its solubility in various solvents and thermodynamic parameters of solubility and transfer processes were studied, providing insights into its solute-solvent interactions and potential in biological media (Volkova et al., 2020).
Serotonin Receptor Antagonism
- Related compounds have been synthesized and evaluated for their antagonism of the serotonin 5-HT3 receptor, which is significant in developing treatments for certain psychological and gastrointestinal disorders (Mahesh et al., 2004).
Synthesis and Anti-inflammatory Activities
- Derivatives of similar compounds have been synthesized and tested for their anti-inflammatory activities, showing potential for development into anti-inflammatory agents (Al-Omar et al., 2010).
Anticancer Agents and Radioactive Tracing Studies
- Compounds with a similar structural framework have demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in cancer research. Some derivatives have shown selectivity towards cancerous cells and the ability to induce apoptotic cell death (El-Masry et al., 2022).
Antimicrobial Activity of Fused Heterobicyclic Derivatives
- Research has been conducted on synthesized heterobicyclic derivatives containing 1,2,4-triazolo/1,2,4-triazinopyridinone moieties for their antimicrobial activity, showing potential in the development of new antimicrobial agents (Abdel-Monem, 2004).
properties
IUPAC Name |
5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O2/c22-15-5-3-4-14(12-15)19-25-18(13-24)21(29-19)27-10-8-26(9-11-27)20(28)16-6-1-2-7-17(16)23/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNXEAILHMMFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC(=CC=C3)Cl)C#N)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dioxo-1-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/no-structure.png)



![6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2833219.png)


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2833225.png)


